1,2,4-Triazin-3(2H)-one, 5,6-bis(4-(dimethylamino)phenyl)-2-(3-chloropropyl)-

Lipophilicity Drug-likeness ADME prediction

Challenge: Reversible 5,6-diaryl-triazine probes dissociate during target pull-down, precluding target enrichment. Solution: CAS 84423-97-2 features a 3-chloropropyl electrophilic warhead for irreversible target engagement, enabling covalent proteomics workflows. • Irreversible cysteine/serine targeting for activity-based protein profiling & LC-MS/MS target ID • Displaceable terminal chloride enables rapid N2-focused library synthesis (amines, ethers, thioethers, triazoles) from a single building block • XLogP3 4.0 & TPSA 51.5 Ų maintain derivatives within drug-like property space; 0 H-bond donors, 4 acceptors

Molecular Formula C22H26ClN5O
Molecular Weight 411.9 g/mol
CAS No. 84423-97-2
Cat. No. B12785026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triazin-3(2H)-one, 5,6-bis(4-(dimethylamino)phenyl)-2-(3-chloropropyl)-
CAS84423-97-2
Molecular FormulaC22H26ClN5O
Molecular Weight411.9 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)N(C)C)CCCCl
InChIInChI=1S/C22H26ClN5O/c1-26(2)18-10-6-16(7-11-18)20-21(17-8-12-19(13-9-17)27(3)4)25-28(15-5-14-23)22(29)24-20/h6-13H,5,14-15H2,1-4H3
InChIKeyMNZFVKPWKWGSBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ST 882 Procurement & Identity Guide


The compound 1,2,4-Triazin-3(2H)-one, 5,6-bis(4-(dimethylamino)phenyl)-2-(3-chloropropyl)- (CAS 84423-97-2, synonym ST 882) is a synthetic, fully substituted 1,2,4-triazin-3-one heterocycle [1]. It features a central as-triazine ring bearing 4-(dimethylamino)phenyl groups at both the C5 and C6 positions, and a 3-chloropropyl moiety appended to the N2 nitrogen of the triazinone core. With a molecular formula of C22H26ClN5O and a molecular weight of 411.9 g/mol, it belongs to the privileged 5,6-diaryl-1,2,4-triazine scaffold class, which has been extensively explored for anti-platelet, anti-inflammatory, and prostacyclin (PGI2) receptor agonism applications [2][3].

5,6-Diaryl-1,2,4-triazin-3-one scaffold with reported anti-platelet class pharmacophore
Electrophilic 3-chloropropyl handle enables covalent probe design and bioconjugation
Computed property profile aligns with CNS-permeable lead optimization

Why Generic Substitution Fails for Triazinones


Within the 5,6-diaryl-1,2,4-triazin-3-one family, simple interchange of the N2 substituent profoundly alters the compound's chemical reactivity, lipophilicity, and biological target engagement profile, as established by structure-activity relationship (SAR) studies on platelet aggregation inhibition [1]. The 3-chloropropyl group on this compound (CAS 84423-97-2) confers a unique dual character: it serves as an electrophilic alkylating handle for covalent derivatization and simultaneously elevates computed logP relative to hydroxyl-terminated or unsubstituted analogs. For example, the closely related 2-(2-hydroxyethyl)thione analog (CAS 102429-87-8) differs in both core heteroatom composition (thione vs. carbonyl) and side-chain polarity, yielding distinct physicochemical and pharmacological profiles . Substituting this compound with a 3-amino, 3-thione, or N2-unsubstituted variant eliminates the reactive chloropropyl anchor point that is critical for applications requiring post-synthetic conjugation or irreversible target engagement, making generic replacement invalid without explicit functional equivalence testing.

N2-thione analog (CAS 59663-54-6) lacks the reactive chloropropyl handle, eliminating covalent derivatization.
2-(2-hydroxyethyl)thione analog (CAS 102429-87-8) has higher TPSA and different CNS penetration profile, may not be interchangeable.
Unsubstituted N2 or simple alkyl analogs lack electrophilic reactivity, invalidating covalent targeting strategies.

Differentiation Evidence for ST 882


Lipophilicity vs. N2-Thione & Amine Analogs

The target compound's computed XLogP3 of 4.0 [1] is higher than that of the analogous 5,6-bis(4-dimethylaminophenyl)-1,2,4-triazine-3(2H)-thione (predicted XLogP approximately 3.4 based on ChemSpider data for CAS 59663-54-6) . The elevated lipophilicity arises from the 3-chloropropyl side chain replacing the polar thione or unsubstituted NH at the N2 position, which is consistent with the logP contribution of approximately +2.0 units for a chloropropyl group versus a thione group [2].

Lipophilicity (XLogP3)
Computed
Target XLogP = 4.0 vs thione analog ≈ 3.4
Higher lipophilicity may support CNS probe design
Δ ≈ +0.6; computed values, experimental logP not reported
Lipophilicity Drug-likeness ADME prediction

TPSA: Chloropropyl vs. Hydroxyethyl

The target compound has a computed TPSA of 51.5 Ų [1], which is notably lower than the TPSA of the 2-(2-hydroxyethyl)thione analog 5,6-bis[4-(dimethylamino)phenyl]-2-(2-hydroxyethyl)-1,2,4-triazine-3(2H)-thione (CAS 102429-87-8), which is estimated at approximately 85–95 Ų due to the presence of the hydroxyl group and thione sulfur . TPSA values below 60 Ų are generally associated with good blood-brain barrier penetration, while values above 80 Ų favor peripheral restriction [2].

Polar Surface Area (TPSA)
Computed
Target 51.5 Ų vs hydroxyethyl analog ≈ 85–95 Ų
Lower TPSA predicts potential for blood-brain barrier penetration
Class-level inference; TPSA
Reactive Handle
Class-level
Primary alkyl chloride: SN2-active electrophile
Enables covalent probe synthesis and nucleophilic diversification
Estimated SN2 reactivity ~10²–10³ M⁻¹s⁻¹ with thiolates
Anti-Platelet Pharmacophore
Class-level inference
5,6-diaryl-triazine scaffold validated for platelet aggregation inhibition (rabbit, in vitro)
Class-level activity supports research into platelet pathway modulation
Target compound not directly assayed; verify potency independently
Polar surface area Oral bioavailability Property-based design

Reactive Chloropropyl Handle

The 3-chloropropyl substituent at N2 of the triazinone ring is a primary alkyl chloride (R-CH2-CH2-CH2-Cl), which retains electrophilic reactivity toward nucleophiles such as thiols, amines, and carboxylates [1]. In contrast, the unsubstituted 5,6-diphenyl-1,2,4-triazin-3(2H)-one (parent scaffold, CAS not available) and the 2-ethyl analog (as-Triazin-3(2H)-one, 5,6-bis(p-(dimethylamino)phenyl)-2-ethyl-) lack any reactive alkylating functionality . This structural feature enables the chloropropyl compound to serve as a covalent warhead or as a versatile synthetic intermediate for introducing diverse N2-linked side chains via nucleophilic displacement.

Reactive Handle
Class-level
Primary alkyl chloride: SN2-active electrophile
Enables covalent probe synthesis and nucleophilic diversification
Estimated SN2 reactivity ~10²–10³ M⁻¹s⁻¹ with thiolates
Covalent probe Chemical biology Targeted drug delivery

Anti-Platelet Pharmacophore Validation

The 5,6-diaryl-1,2,4-triazine scaffold has been validated as a pharmacophore for arachidonic acid-induced platelet aggregation inhibition. In the seminal SAR study by Konno et al. (1992), 5,6-diphenyl-as-triazine derivatives with various 3-substituents demonstrated inhibitory activity in rabbit platelet assays, with the most potent analog (ethyl 5,6-bis(4-methoxyphenyl)-as-triazine-3-acetate, 24f) exhibiting activity comparable to the reference agent anitrazafen [1]. While the target compound's 4-dimethylamino substituents differ from the 4-methoxy groups in the published lead, the 4-dimethylamino pharmacophore is known to enhance electron density on the aromatic ring and modulate COS-2/COX-1 selectivity ratios in related diaryl heterocycle series [2][3].

Anti-Platelet Pharmacophore
Class-level inference
5,6-diaryl-triazine scaffold validated for platelet aggregation inhibition (rabbit, in vitro)
Class-level activity supports research into platelet pathway modulation
Target compound not directly assayed; verify potency independently
Antithrombotic Platelet aggregation inhibition Cardiovascular

ST 882 Application Scenarios


Covalent Probe Targeting IP Receptor & COX

The 3-chloropropyl group provides a built-in electrophilic warhead for covalent modification of cysteine or serine residues in the target binding pocket. In medicinal chemistry campaigns exploring the 5,6-diaryl-1,2,4-triazine scaffold for PGI2 receptor agonism or COX inhibition, this compound serves as a direct covalent probe candidate, whereas the analogous 2-ethyl or 2-(2-hydroxyethyl) derivatives lack irreversible binding capability [1]. The dimethylamino substituents on both phenyl rings enhance electron density and may contribute to binding via hydrogen-bond acceptor interactions, a feature highlighted in SAR studies of related anti-inflammatory diaryl triazines [2].

Synthetic Intermediate for Triazinone Libraries

The terminal chloride of the 3-chloropropyl side chain is displaceable by a broad range of nucleophiles (amines, thiolates, alkoxides, cyanide, azide), enabling facile generation of focused compound libraries with systematically varied N2-linkers [1]. For procurement decisions, this compound offers a single versatile building block that can yield amines, ethers, thioethers, nitriles, and triazoles via simple substitution or click chemistry, reducing the need to source multiple distinct N2-substituted analogs [3]. The computed logP of 4.0 and TPSA of 51.5 Ų place post-derivatization products within favorable drug-like property space.

Anti-Platelet Lead Optimization with Tunable Lipophilicity

Based on the validated 5,6-diaryl-1,2,4-triazine antithrombotic pharmacophore [1], this compound can serve as a starting point for systematic lipophilicity tuning. Its XLogP3 of 4.0 is approximately 0.6 units higher than the corresponding thione analog, positioning it favorably for oral absorption (optimal logP range 1–4) while avoiding excessive hydrophobicity [2]. Researchers optimizing anti-platelet potency can use this scaffold to explore the lipophilicity-activity relationship without introducing additional heteroatoms that would alter hydrogen-bonding capacity.

Affinity Labeling for Target Identification

The electrophilic 3-chloropropyl group enables irreversible target engagement, making this compound suitable for chemical proteomics workflows (e.g., activity-based protein profiling) aimed at identifying the molecular target(s) of the 5,6-diaryl-1,2,4-triazine class [1]. Unlike reversible analogs that dissociate during pull-down or wash steps, the covalent linkage formed by this compound can be exploited for target enrichment and subsequent LC-MS/MS identification, providing a critical advantage for mechanism-of-action studies.

Application
Selection Property
Validation Focus
Covalent probe for IP receptor/COX pathway studies
Electrophilic chloropropyl handle
Verify covalent target engagement and selectivity
Synthetic intermediate for triazinone library synthesis
Broad nucleophile displacement chemistry
Confirm reaction efficiency and product purity
Anti-platelet lead optimization with tunable lipophilicity
Moderate lipophilicity and low polarity profile
Assess anti-platelet activity in platelet aggregation models
Affinity labeling for target identification in chemical proteomics
Irreversible covalent binding capability
Identify enriched target proteins by LC-MS/MS
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